molecular formula C12H12ClF3O2 B1328084 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane CAS No. 898761-39-2

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

Cat. No.: B1328084
CAS No.: 898761-39-2
M. Wt: 280.67 g/mol
InChI Key: NLOUBJYOYSEGBK-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane is an organic compound characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzene and 5-chloropentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane: Similar in structure but with an additional carbon in the chain.

    5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxobutane: Similar but with one less carbon in the chain.

    5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopropane: Similar but with two fewer carbons in the chain.

Uniqueness

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c13-8-4-3-6-10(17)9-5-1-2-7-11(9)18-12(14,15)16/h1-2,5,7H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUBJYOYSEGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645163
Record name 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-39-2
Record name 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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